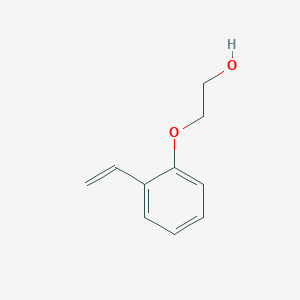![molecular formula C30H32N2O2 B14505247 N,N'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline CAS No. 62895-94-7](/img/structure/B14505247.png)
N,N'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline is a complex organic compound characterized by its unique structure, which includes a hexane backbone linked to phenylene groups through oxygen atoms, and terminated with aniline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline typically involves the reaction of hexane-1,6-diol with 4-nitrophenol to form the intermediate hexane-1,6-diylbis(oxy-4-nitrobenzene). This intermediate is then reduced to hexane-1,6-diylbis(oxy-4-aminobenzene) using a reducing agent such as hydrogen in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maintaining product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline can undergo various chemical reactions, including:
Oxidation: The aniline groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups in the intermediate can be reduced to amines.
Substitution: The phenylene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products
Oxidation: Nitro derivatives of the phenylene rings.
Reduction: Amino derivatives of the phenylene rings.
Substitution: Halogenated or nitrated phenylene derivatives.
Applications De Recherche Scientifique
N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism by which N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing properties of its functional groups. The phenylene rings can participate in π-π interactions, while the aniline groups can act as nucleophiles in substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline
- N,N’-[Octane-1,8-diylbis(oxy-4,1-phenylene)]dianiline
- N,N’-[Decane-1,10-diylbis(oxy-4,1-phenylene)]dianiline
Uniqueness
N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline is unique due to its specific chain length and the presence of both ether and aniline functional groups. This combination imparts distinct physical and chemical properties, such as solubility, melting point, and reactivity, making it suitable for specialized applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
62895-94-7 |
|---|---|
Formule moléculaire |
C30H32N2O2 |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
4-[6-(4-anilinophenoxy)hexoxy]-N-phenylaniline |
InChI |
InChI=1S/C30H32N2O2/c1(9-23-33-29-19-15-27(16-20-29)31-25-11-5-3-6-12-25)2-10-24-34-30-21-17-28(18-22-30)32-26-13-7-4-8-14-26/h3-8,11-22,31-32H,1-2,9-10,23-24H2 |
Clé InChI |
OTPOBLTVXIGCAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCCCCOC3=CC=C(C=C3)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


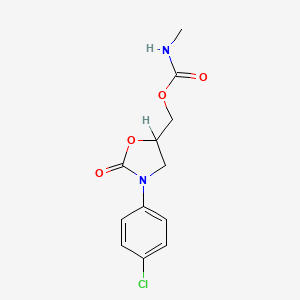

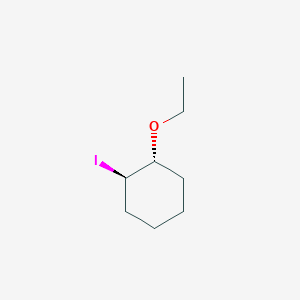

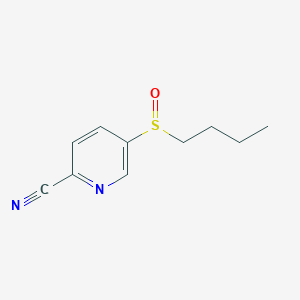
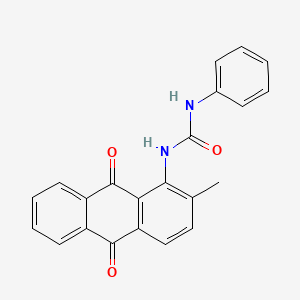
![Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate](/img/structure/B14505206.png)
![5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]](/img/structure/B14505211.png)
![Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate](/img/structure/B14505214.png)
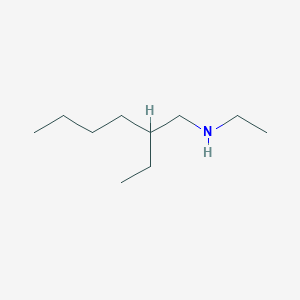
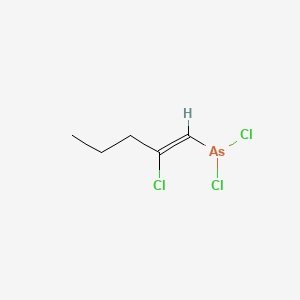
![2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14505236.png)

